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molecular formula C16H17NO B8417387 2-Benzyl-4-methoxyisoindoline CAS No. 127168-74-5

2-Benzyl-4-methoxyisoindoline

Cat. No. B8417387
M. Wt: 239.31 g/mol
InChI Key: BFMHBXSJYJYTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026856

Procedure details

The 2,3-bis-(bromomethyl)anisole prepared above and 1.5 g of benzyltriethylammonium chloride were dissolved in a mixture of 80 ml of aqueous 50% sodium hydroxide and 350 ml of toluene. To the solution was dropwise added 21.6 g of benzylamine over 15 minutes while stirring at room temperature. After stirring for one day for one day, the organic layer was separated and washed with brine. After concentration, the residue was purified by chromatography on silica gel (benzene/ethyl acetate=15/1) to give 15.2 g of 2-benzyl-4-methoxyisoindoline as an oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:8]([CH2:9]Br)=[CH:7][CH:6]=[CH:5][C:4]=1[O:11][CH3:12].[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[OH-].[Na+].C1(C)C=CC=CC=1>[CH2:13]([N:20]1[CH2:2][C:3]2[C:8](=[CH:7][CH:6]=[CH:5][C:4]=2[O:11][CH3:12])[CH2:9]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1CBr)OC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After stirring for one day for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (benzene/ethyl acetate=15/1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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